B1576794 Pm_mastoparan PMM

Pm_mastoparan PMM

Cat. No.: B1576794
Attention: For research use only. Not for human or veterinary use.
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Description

Pm_mastoparan PMM is a cationic amphipathic antibacterial peptide derived from invertebrates and insects. It is characterized by its α-helical structure and potent antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The peptide sequence is INWKKIASIGKEVLKAL, with a molecular weight of ~2.1 kDa and a polarity index of 0.37 . Its mechanism of action involves disrupting bacterial cell membranes via electrostatic interactions between its positively charged residues and the negatively charged phospholipid bilayer of microbial membranes.

Properties

bioactivity

Antimicrobial

sequence

INWKKIASIGKEVLKAL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Pm_mastoparan PMM’s functional and structural properties, we compare it with four analogous cationic amphipathic antibacterial peptides (SCAAPs) from diverse biological sources. Data are synthesized from empirical studies (Table 1) .

Table 1: Structural and Functional Comparison of this compound with Analogous Peptides

Peptide Name Source Organism Sequence Polarity Index Key Functional Attributes
This compound Insects, invertebrates INWKKIASIGKEVLKAL 0.37 Moderate polarity; targets bacterial membranes
Cecropin Insects, animals GWLKKIGKKIERVGQNTRDATVKGLEVAQQAANVAATVR 0.36 High α-helical content; broad-spectrum activity
Hinnavin II Insects, invertebrates KWKIFKKIEHMGQNIRDGLIKAGPAVQVVGQAATIYKG 0.45 Enhanced hydrophobicity; stronger hemolytic activity
Ostrich AvBD2 Birds (Ostrich) LFCRKGTCHFGGCPAHLVKVGSCFGFRACCKWPWDV 0.33 Low polarity; defensin-like β-sheet structure
Clavanin D Sea squirt (tunicate) LFKLLGKIIHHVGNFVHGFSHVF 0.56 High polarity; salt-resistant antimicrobial action

Key Comparative Insights

Polarity and Selectivity :

  • This compound exhibits a moderate polarity index (0.37) , positioning it between the highly polar Clavanin D (0.56) and the low-polarity Ostrich AvBD2 (0.33). This balance may enhance its selective toxicity toward bacterial cells over mammalian cells, minimizing hemolytic side effects .
  • In contrast, Hinnavin II’s higher polarity (0.45) correlates with stronger hemolytic activity, limiting its therapeutic utility despite potent antimicrobial effects.

Structural Diversity :

  • This compound and Cecropin share α-helical conformations critical for membrane disruption. However, Cecropin’s extended sequence (37 residues vs. PMM’s 17 residues) may confer broader target specificity .
  • Ostrich AvBD2 adopts a β-sheet defensin-like structure, relying on disulfide bonds for stability, which differs fundamentally from PMM’s mechanism.

Salt Resistance :

  • Clavanin D retains activity in high-salt environments (e.g., physiological fluids) due to its extreme polarity (0.56), whereas this compound’s efficacy may diminish under similar conditions, as observed in other mastoparans .

Taxonomic Specificity: this compound is phylogenetically closer to insect-derived peptides (e.g., Hinnavin II) than to avian or tunicate peptides, suggesting evolutionary optimization for arthropod immune defense.

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